3,7,12-Triformoxycholan-24-al

描述

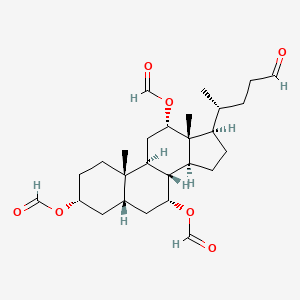

3,7,12-Triformoxycholan-24-al is a synthetic bile acid derivative characterized by three formyloxy (-OCHO) groups at positions 3, 7, and 12 of the steroidal cholan backbone and an aldehyde (-CHO) at the C24 position. The aldehyde at C24 distinguishes it from the more common carboxylic acid or ester derivatives seen in similar compounds .

属性

CAS 编号 |

84965-66-2 |

|---|---|

分子式 |

C27H40O7 |

分子量 |

476.6 g/mol |

IUPAC 名称 |

[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-diformyloxy-10,13-dimethyl-17-[(2R)-5-oxopentan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] formate |

InChI |

InChI=1S/C27H40O7/c1-17(5-4-10-28)20-6-7-21-25-22(13-24(34-16-31)27(20,21)3)26(2)9-8-19(32-14-29)11-18(26)12-23(25)33-15-30/h10,14-25H,4-9,11-13H2,1-3H3/t17-,18+,19-,20-,21+,22+,23-,24+,25+,26+,27-/m1/s1 |

InChI 键 |

ZTRYXNAUTGXGCK-XJZYBRFWSA-N |

SMILES |

CC(CCC=O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)OC=O)C)OC=O)OC=O)C |

手性 SMILES |

C[C@H](CCC=O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)OC=O)C)OC=O)OC=O)C |

规范 SMILES |

CC(CCC=O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)OC=O)C)OC=O)OC=O)C |

同义词 |

3 alpha,7 alpha,12 alpha-triformoxy-5 beta-cholan-24-al 3,7,12-TFCA 3,7,12-triformoxycholan-24-al |

产品来源 |

United States |

相似化合物的比较

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 3,7,12-Triformoxycholan-24-al and analogous compounds, based on evidence from synthetic and natural derivatives:

Key Observations:

Substituent Effects: Oxo groups (e.g., dehydrocholic acid) increase polarity and oxidation state, favoring crystalline solid formation . Aldehyde at C24: Unlike carboxylic acids or esters, the aldehyde group is highly reactive, prone to oxidation or nucleophilic addition, which may limit its stability in biological systems .

Stereochemical Considerations :

- Natural bile acids like cholic acid exhibit α-configurations at C3, C7, and C12, critical for receptor binding . Synthetic modifications (e.g., formyloxy groups) may disrupt stereospecific interactions.

Synthetic Accessibility :

- Formyloxy groups can be introduced via formylation of hydroxyl precursors, analogous to acetylation methods described for Methyl 3,7-diacetoxy-12-hydroxycholan-24-oate . However, the aldehyde at C24 would require specialized oxidation or protection strategies, such as those involving NaBH₄/CeCl₃ or Meerwein–Ponndorf–Verley reductions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。